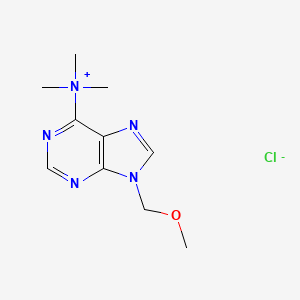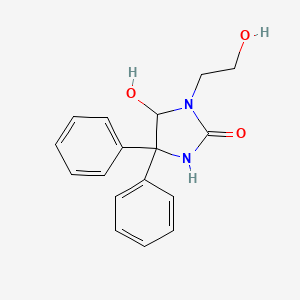![molecular formula C10H6N4O8 B12929995 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four carboxylic acid groups attached at the 4, 4’, 5, and 5’ positions. The presence of multiple carboxylic acid groups makes it highly reactive and suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid typically involves the reaction of imidazole derivatives with suitable carboxylating agents. One common method is the reaction of 2,2’-biimidazole with carbon dioxide under high pressure and temperature conditions. This reaction can be catalyzed by transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: In industrial settings, the production of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Amides and esters of imidazole.
Scientific Research Applications
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid involves its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with various molecular targets, including proteins and metal ions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles or serve as probes in biochemical assays .
Comparison with Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use as a high-energy material with low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Exhibits excellent thermal stability and detonation properties.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid stands out due to its multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C10H6N4O8 |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
2-(4,5-dicarboxy-1H-imidazol-2-yl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6N4O8/c15-7(16)1-2(8(17)18)12-5(11-1)6-13-3(9(19)20)4(14-6)10(21)22/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
LFYBCRPUHRUFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
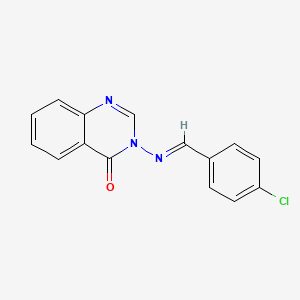
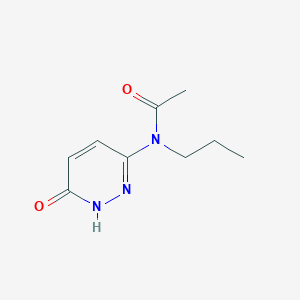

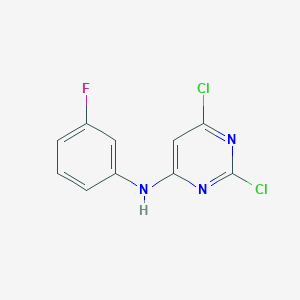


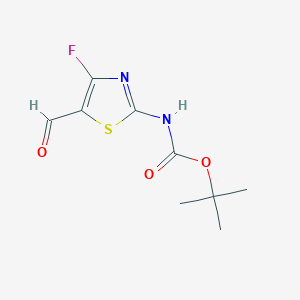
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
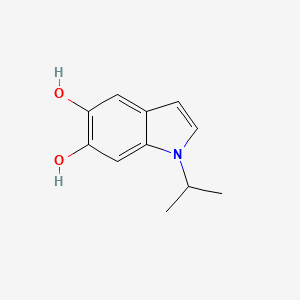
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)

